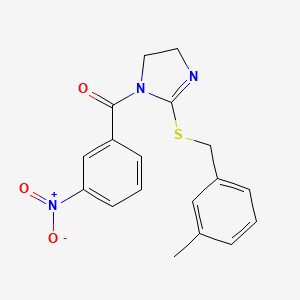

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Description

Properties

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-4-2-5-14(10-13)12-25-18-19-8-9-20(18)17(22)15-6-3-7-16(11-15)21(23)24/h2-7,10-11H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYGPIDLWYEKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the imidazole ring, followed by the introduction of the thioether and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1. Anticancer Properties

Research indicates that imidazole derivatives exhibit notable anticancer activities. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines. A study found that certain imidazole derivatives inhibited farnesyltransferase (FT), an enzyme critical for cancer cell proliferation. The most potent analogs demonstrated IC50 values in the nanomolar range against tumor cells.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thioether-containing compounds have been reported to exhibit antibacterial and antifungal activities. Research has shown that compounds with analogous structures demonstrated effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Case Studies

Antitumor Activity : A study on imidazole derivatives revealed that specific substitutions on the imidazole ring enhanced anticancer activity in vitro against breast cancer cell lines. The tested compound exhibited significant cytotoxicity at concentrations as low as 10 µM.

Antimicrobial Evaluation : Another research project focused on thioether derivatives showed that compounds with similar structures demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli at MIC values ranging from 15 to 30 µg/mL.

Mechanism of Action

The mechanism of action of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The imidazole ring could participate in hydrogen bonding or π-π interactions with biological targets, modulating their activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Comparisons

Key Observations :

- Nitro Group Position : The 3-nitrophenyl group in the target compound may enhance meta-substitution effects (e.g., steric hindrance, dipole interactions) compared to para-substituted analogs like the compound in .

- Core Heterocycle : The dihydroimidazole (imidazoline) ring in the target compound is partially saturated, which may increase conformational flexibility compared to fully aromatic imidazoles () or thiazoles ().

Physicochemical Properties

Table 2: Melting Points and Yields of Related Compounds

Key Observations :

- The target compound’s dihydroimidazole core may lower melting points compared to fully aromatic imidazoles (e.g., 276–278°C in ) due to reduced crystallinity.

- Yields for similar compounds (25–40% in ) suggest moderate synthetic accessibility, though optimization may be required for the target compound.

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, reviewing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.43 g/mol. The structure features an imidazole ring substituted with a thioether and a nitrophenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , both known for their resistance to multiple drugs .

Anticancer Properties

Research has highlighted the potential anticancer effects of imidazole derivatives. A series of studies demonstrated that certain imidazole compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, derivatives with similar structural motifs have shown moderate activity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .

The mechanisms through which imidazole derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many imidazole compounds act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.

- Interference with DNA Synthesis : Some studies suggest that these compounds may disrupt DNA replication in cancer cells, leading to cell death.

- Modulation of Nitric Oxide Pathways : Compounds like 7-nitroindazole have been shown to influence nitric oxide synthase activity, providing neuroprotective effects in models of neurotoxicity .

Case Studies

- Antineoplastic Activity : A study evaluated the cytotoxicity of several imidazole derivatives against different cancer cell lines. The results indicated that the compound under investigation exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives similar to the target compound were tested against various pathogens. The results showed effective inhibition at concentrations as low as 10 µg/mL against resistant bacterial strains .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves three key steps:

- Imidazole ring formation : Condensation of cyclohexanone with thiourea under acidic conditions to generate the dihydroimidazole core .

- Thioether linkage : Reaction of the imidazole intermediate with 3-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the thioether group .

- Methanone coupling : A palladium-catalyzed coupling reaction between the thioether-functionalized imidazole and 3-nitrobenzoyl chloride, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Yield optimization : Adjusting catalyst loading (5–10 mol% Pd), solvent choice (THF vs. DMF), and reaction time (12–24 hrs) can improve yields from 50% to 75% .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and imidazole ring protons (δ 3.2–4.0 ppm for dihydroimidazole) . ¹³C NMR confirms the carbonyl (C=O) at ~190 ppm .

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Q. How does the 3-nitro group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which:

- Activates the phenyl ring for electrophilic substitution at the meta position .

- Reduces nucleophilic reactivity at the methanone carbon, requiring harsher conditions for derivatization (e.g., Grignard reactions) .

- Enhances stability against oxidative degradation compared to electron-donating groups (e.g., methyl) .

Advanced Research Questions

Q. What strategies can resolve low aqueous solubility during in vitro bioassays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Micellar encapsulation : Incorporate Pluronic F-127 or cyclodextrins to enhance bioavailability .

- Pro-drug synthesis : Esterify the methanone group to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., cytochrome P450 or kinases) from PDB structures. Focus on interactions between the nitro group and polar residues (e.g., Arg, Lys) .

- MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability, with explicit solvent models to account for solvation effects .

- QSAR models : Train models using descriptors like logP, polar surface area, and nitro group charge density to predict activity across analogs .

Q. What experimental approaches validate contradictory biological activity data across analogs?

- Methodological Answer :

- Dose-response assays : Compare IC₅₀ values for the target compound and fluorinated/methylated analogs in enzyme inhibition assays (e.g., COX-2 or β-lactamase) .

- Metabolic stability tests : Use liver microsomes to assess degradation rates, correlating substituent effects (e.g., 3-methyl vs. 4-fluoro) with half-life .

- Crystallographic studies : Resolve co-crystal structures to identify steric clashes or hydrogen-bonding differences caused by substituent variations .

Data Contradiction Analysis

- Fluorinated vs. Nitro Substituents : and report higher metabolic stability for fluorinated analogs, while nitro groups (as in the target compound) may enhance target binding but reduce solubility . Researchers should perform head-to-head comparisons under identical assay conditions.

- Synthetic Yields : Pd-catalyzed coupling in achieves 75% yield, whereas notes 50% yields for nitro-containing analogs. Optimize catalyst (PdCl₂ vs. Pd(OAc)₂) and ligand (XPhos vs. BINAP) combinations to reconcile discrepancies .

Key Methodological Recommendations

- Synthetic Optimization : Screen solvents (DMAC vs. DMF) and bases (Et₃N vs. DBU) to minimize side reactions during thioether formation .

- Analytical Workflow : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS for purity assessment (>95%) and byproduct identification .

- Biological Testing : Use SPR (surface plasmon resonance) to quantify binding kinetics (kₐ, k𝒹) for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.